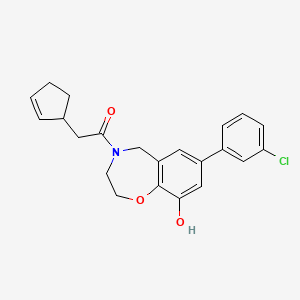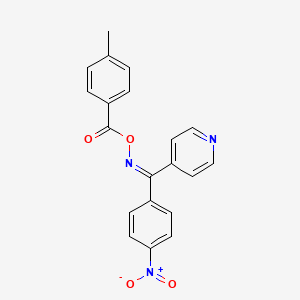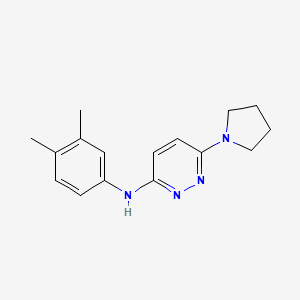![molecular formula C16H23NO2 B5490172 {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, also known as MPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPM is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the observed effects of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol on drug-seeking behavior.
Biochemical and Physiological Effects:
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to increase dopamine levels in the brain, which can have a variety of effects on behavior and physiology. In animal models, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to reduce drug-seeking behavior and increase locomotor activity. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of the dopamine transporter in various physiological and behavioral processes. However, one limitation of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is its potential for off-target effects, as it has been shown to bind to other proteins in addition to the dopamine transporter.
Orientations Futures
There are several future directions for research on {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. One area of interest is the role of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential therapeutic applications of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol and its potential off-target effects.
Méthodes De Synthèse
The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol involves the reaction of piperidine with 2-methoxyphenylacetaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propargyl alcohol to yield {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been studied for its potential applications in neuroscience research. Specifically, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in regulating dopamine levels in the brain. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been studied for its potential applications in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-16-10-3-2-7-14(16)8-6-12-17-11-5-4-9-15(17)13-18/h2-3,6-8,10,15,18H,4-5,9,11-13H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNKKDAYSEBFQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-azepanol](/img/structure/B5490091.png)
![methyl 3-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5490094.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)
![methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5490101.png)

![8-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)

![2-[(3-methoxy-1-piperidinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5490134.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)

![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)
![2-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol ethanedioate (salt)](/img/structure/B5490156.png)
![5-isopropyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B5490162.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5490180.png)